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Compound of Interest |

Compound Name: Draflazine, (S)-
CAS No.: 138681-29-5
Cat. No.: B13439037
Get Quote
. J

Draflazine, also known by its research code R-75231 (for the racemic mixture) and specifically
as (-)-R-75231 or R-88021 for the active enantiomer, is a high-affinity, selective inhibitor of the
Equilibrative Nucleoside Transporter 1 (ENT1).[1] This transporter, encoded by the SLC29A1
gene, is a critical gateway for the bidirectional movement of nucleosides like adenosine across
cell membranes.[2] By potently blocking this transporter, Draflazine effectively increases the
extracellular concentration of endogenous adenosine, a purine nucleoside that plays a
profound role in cellular signaling across cardiovascular, nervous, and immune systems.[3][4]

This guide, intended for researchers and drug development professionals, provides a
comprehensive overview of Draflazine's chemical and pharmacological properties. We will
delve into its mechanism of action, provide field-proven experimental protocols for its study,
and discuss its application as a powerful research tool and its journey as a potential therapeutic
agent. The focus will be on the causality behind its effects and the experimental designs used
to validate its function.

Chemical Identity and Physicochemical Properties
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The precise identification and physical characteristics of a compound are foundational to its
application in research. Draflazine is a structurally complex small molecule with specific
stereochemical properties that are crucial to its biological activity. The (-)-enantiomer,
Draflazine (R-88021), is significantly more potent than its (+)-enantiomer (R-88016).[5] For
instance, in displacing [3H]nitrobenzylthioinosine from human erythrocytes, the (-)-enantiomer
is approximately 40 times more potent than the (+)-enantiomer.[5]

Identifier Value Reference

1-[2-(4-amino-2,6-
dichloroanilino)-2-oxoethyl]-4-

IUPAC Name [5,5-bis(4- [6]
fluorophenyl)pentyl]piperazine-
2-carboxamide

R-75231 (racemate), (-)-R-
Synonyms _ [6]
75231, Draflazine, R-88021

138681-29-5 (Draflazine);

CAS Number 120770-34-5 (Racemic R- [6]
75231)

Molecular Formula C30H33CI2F2Ns02 [6]

Molecular Weight 604.52 g/mol [6]

Physical Form White to beige powder

Solubility DMSO (2 mg/mL)

Pharmacological Profile: Mechanism of Action

The primary pharmacological action of Draflazine is the potent and highly selective inhibition of
the ENTL1 transporter. ENT1 is responsible for clearing adenosine from the extracellular space,
thereby terminating its signaling effects on cell surface adenosine receptors (A1, Aza, A2g, As).

[3]

Causality of Action:
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e Adenosine Release: Under conditions of metabolic stress, such as ischemia or inflammation,
intracellular ATP is catabolized, leading to an increased production and release of adenosine
into the extracellular space.

o ENT1-Mediated Reuptake: The ENTL1 transporter rapidly transports this extracellular
adenosine back into the cell, keeping its ambient concentration low.

o Draflazine-Mediated Inhibition: Draflazine binds to the ENT1 transporter with high affinity,
physically obstructing the passage of adenosine.[7] This blockade leads to a sustained
accumulation of adenosine in the extracellular milieu.

o Enhanced Receptor Signaling: The elevated adenosine concentration results in enhanced
and prolonged activation of adenosine receptors on the cell surface, triggering downstream
physiological effects such as vasodilation, anti-inflammatory responses, and inhibition of
platelet aggregation.[5]

Draflazine's utility stems from its selectivity; it is 370-fold more selective for ENT1 over the
other major equilibrative transporter, ENT2 (SLC29A2). This specificity allows researchers to
dissect the specific roles of ENT1 in physiological and pathological processes.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8032635/
https://pubmed.ncbi.nlm.nih.gov/8137884/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space
[Adenosine]t

>

ctivates nhibits

Intracellular Space

ENTL1 Transporter
(SLC29A1)

Catapolis Reuptake Release

ATP
(Metabolic Stress)

Physiological Effects
(e.g., Vasodilation, Anti-inflammation)

Adenosine

Click to download full resolution via product page

Draflazine's Mechanism of Action.

Key Applications & In Vitro Experimental Protocols

Draflazine's mechanism makes it a valuable tool for studying adenosine signaling in various
therapeutic areas. Below are key applications with validated, step-by-step protocols.

Application 1: Cardioprotection Research

Expertise & Rationale: Adenosine is a well-established endogenous cardioprotectant,
particularly during ischemic events. By inhibiting its reuptake, Draflazine can potentiate these
protective effects. A critical requirement for a cardioprotective agent is the absence of negative
inotropic (contractility-reducing) effects. The following protocols validate both Draflazine's target
engagement in cardiac tissue and its functional safety profile.[7]

This protocol determines the binding affinity (Ki) of Draflazine for the ENT1 transporter in
human myocardial tissue membranes.
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» Membrane Preparation: Homogenize human ventricular tissue in ice-cold buffer (e.g., 50 mM
Tris-HCI, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Collect the
supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
Resuspend the membrane pellet in a fresh buffer to a known protein concentration.

o Assay Setup: In a 96-well plate, add, in order:
o Assay buffer.
o Arange of concentrations of Draflazine (or other unlabeled competitor).

o Afixed, low concentration of the radioligand [3H]-nitrobenzylthioinosine ([H]-NBT]I),
typically at its Kd value (e.g., 0.8 nM).[7]

o The prepared myocardial membranes (e.g., 50-100 ug protein).

 Incubation: Incubate the plate at room temperature (e.g., 20-22°C) for 60 minutes to allow
binding to reach equilibrium.

o Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through
glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate
bound from free radioligand.

e Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the
radioactivity using a liquid scintillation counter.

» Data Analysis: Non-specific binding is determined in the presence of a high concentration of
a non-radioactive ligand (e.g., 10 uM NBTI). Specific binding is calculated by subtracting
non-specific from total binding. Plot the specific binding against the log concentration of
Draflazine and fit to a one-site competition model to determine the 1Cso, which can then be
converted to a Ki value using the Cheng-Prusoff equation. A Ki of ~4.5 nM is expected for
Draflazine in human myocardium.[7]

Application 2: Anti-Platelet Aggregation Studies

Expertise & Rationale: Extracellular adenosine, acting primarily through the Aza receptor on
platelets, is a potent inhibitor of platelet aggregation. This protocol is designed to demonstrate
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how Draflazine, by increasing local adenosine levels, can enhance the natural braking system
on platelet activation. This is a self-validating system because Draflazine itself has no direct
anti-aggregatory effect; its activity is entirely dependent on the presence of endogenous
adenosine.[5]

This assay measures platelet aggregation in a physiologically relevant environment.

» Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing
an anticoagulant (e.g., sodium citrate).

o Assay Preparation: Allow the blood to stabilize at room temperature.

 Incubation with Inhibitor: Pre-incubate aliquots of whole blood with either vehicle (e.g.,
DMSO) or a fixed concentration of Draflazine (e.g., 1 uM) for a short period (e.g., 10-15
minutes) at 37°C.

o Addition of Agonist: Add a platelet agonist, such as Adenosine Diphosphate (ADP), at a
concentration known to induce aggregation (e.g., 10 uM).

o Measurement: Immediately measure platelet aggregation using an impedance
aggregometer. The instrument measures the change in electrical impedance between two
electrodes as platelets aggregate onto them.

o Data Analysis: Compare the aggregation curve (impedance vs. time) of the Draflazine-
treated sample to the vehicle control. The expected result is that in the presence of
Draflazine, the ADP-induced aggregation will be significantly inhibited due to the potentiation
of endogenous adenosine's anti-aggregatory effects.[5] The ICso for Draflazine in this type of
assay is approximately 0.5 pM.[5]

Preparation Assay Analysis

Collect Whole Blood Expected Result:
(Citrated) Draflazine inhibits aggregation

Add Agonist
(e.g., ADP)

Measure Aggregation
(Impedance Aggometer)

Compare Aggregation Curves:
Vehicle vs. Draflazine
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Workflow for Platelet Aggregation Assay.

In Vivo & Clinical Perspective

The principles observed in vitro have been translated into animal models and early-phase
human trials.

e Animal Models: Draflazine has demonstrated significant cardioprotective efficacy against
catecholamine-induced damage in rabbits. Furthermore, it has shown antihyperalgesic
activity in guinea pig models of inflammatory pain, completely reversing hypersensitivity in
both complete Freund's adjuvant (CFA) and carrageenan-induced inflammation models.[1]

e Clinical Trials: In a randomized, double-blind, placebo-controlled study in patients with
unstable angina and non-Q-wave infarction, Draflazine was well-tolerated and did not cause
adverse hemodynamic effects.[8] While it showed a trend towards reducing the duration of
chest pain, the effect was not statistically significant in the small study population, and its
development for cardiac arrhythmias was discontinued.[8][9] It has also been investigated in
Phase 2 trials for ulcerative colitis.[3]

Conclusion

R-75231 Draflazine is a quintessential example of a selective pharmacological tool. Its identity
as a potent and highly selective inhibitor of the ENT1 nucleoside transporter is well-
established, supported by extensive in vitro and in vivo data.[5][7] While its path to clinical
approval has been challenging, its value to the scientific community is undeniable. For
researchers in cardiovascular disease, inflammation, and neuroscience, Draflazine remains an
indispensable molecule for probing the complex and multifaceted signaling pathways of
endogenous adenosine. Its well-defined mechanism of action and the robust experimental
protocols it has been validated with ensure its continued use in elucidating fundamental
biological processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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